molecular formula C13H6ClF3N2O3 B2899147 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone CAS No. 339010-39-8

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Cat. No. B2899147
CAS RN: 339010-39-8
M. Wt: 330.65
InChI Key: IIGKEKCZDUHBDW-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone (CTPNPM) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. CTPNPM is a versatile molecule that has been used to study a variety of biological processes and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of electron-withdrawing and electron-donating groups on the reactivity of organic compounds. It has also been used to study the effects of fluorine substitution on the reactivity of organic compounds. This compound has also been used to study the effects of substituents on the reactivity of aryl halides and the effects of anions on the reactivity of aryl halides.

Mechanism of Action

The mechanism of action of [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is not yet fully understood. However, it is believed that the electron-withdrawing properties of the trifluoromethyl group and the electron-donating properties of the nitro group allow this compound to act as a Lewis acid, which can interact with certain functional groups and influence the reactivity of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to have some effects on certain biological processes. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have some anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and its reactivity can be easily modified through the use of different substituents. This compound also has a low toxicity, making it safe for use in laboratory experiments. However, this compound also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the reactivity of this compound can be unpredictable, making it difficult to control reactions in the laboratory.

Future Directions

There are a number of potential future directions for research involving [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone. These include further studies of its mechanism of action, its effects on biological processes, and its potential applications in medicinal chemistry. Additionally, further studies of the effects of different substituents on the reactivity of this compound could provide valuable insight into the reactivity of organic compounds. Finally, further studies of the synthesis of this compound could lead to the development of new and improved methods for synthesizing this compound.

Synthesis Methods

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone is synthesized through a multi-step process that involves several organic reactions. The synthesis begins with the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 4-nitrobenzaldehyde in the presence of a base catalyst. This reaction forms a Schiff base intermediate, which is then reduced using sodium borohydride to form this compound.

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O3/c14-10-5-8(13(15,16)17)6-18-11(10)12(20)7-1-3-9(4-2-7)19(21)22/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGKEKCZDUHBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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